2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that features a combination of azetidine, triazole, and benzothiazole moieties
Preparation Methods
The synthesis of 2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. The azetidine and benzothiazole moieties are then introduced through subsequent reactions involving appropriate precursors and reagents . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The triazole and benzothiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the azetidine ring, potentially leading to the formation of azetidine derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The benzothiazole moiety may also contribute to the compound’s biological activity by interacting with cellular components and pathways .
Comparison with Similar Compounds
Similar compounds include other triazole and benzothiazole derivatives, such as:
- 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of azetidine, triazole, and benzothiazole in 2-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,3-benzothiazole contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(19-21-17-8-4-5-9-18(17)28-19)24-11-15(12-24)25-10-14(22-23-25)13-27-16-6-2-1-3-7-16/h1-10,15H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSXPNZWXTXHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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